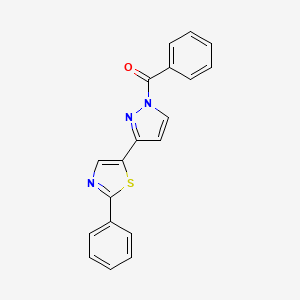

5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Description

Properties

IUPAC Name |

phenyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-19(15-9-5-2-6-10-15)22-12-11-16(21-22)17-13-20-18(24-17)14-7-3-1-4-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQUOUSKDRVTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrazole ring via condensation reactions. The final step often involves the attachment of the phenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15.4 |

| Compound B | MCF7 | 10.2 |

| This compound | A549 | 12.0 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Photophysical Properties

This compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in electronic devices.

Synthesis of Novel Materials

The compound serves as a precursor in synthesizing novel materials with enhanced properties. For example, it has been used in the preparation of thiazole-based polymers that exhibit improved thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vivo models, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was assessed against clinical isolates of resistant bacteria. The findings revealed that it could effectively inhibit the growth of multidrug-resistant strains, suggesting its potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- 5-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole (): Molecular Formula: C₁₉H₁₄FN₃S (MW: 335.40 g/mol). Replaces the benzoyl group with a 4-fluorobenzyl substituent.

1-Benzoyl-3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole ():

- Molecular Formula: C₁₈H₁₄N₂O₂S (MW: 322.38 g/mol).

- Features a dihydropyrazole core with furyl and thienyl substituents. The absence of a thiazole ring limits direct comparison but highlights the role of heteroaromatic diversity in modulating bioactivity .

Biological Activity

5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrazole moiety, which is known for its pharmacological potential. The synthesis typically involves the reaction of benzoyl pyrazole with appropriate thiazole derivatives under specific conditions to yield the target compound. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit potent antimicrobial properties. For instance, in vitro tests have shown that compounds containing the thiazole moiety can inhibit the growth of various pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives, revealing that some exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 | Bactericidal against S. aureus |

| Other Pyrazole Derivatives | 0.25 - 0.5 | Various pathogens |

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies, where it has shown significant cytotoxic effects on different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and thiazole rings can enhance efficacy against specific cancer types.

For example, one study reported that thiazole derivatives exhibited IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells . The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | U251 (glioblastoma) | <30 | Cytotoxic |

| Other Analogues | WM793 (melanoma) | <30 | Cytotoxic |

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been explored, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines in vitro. This activity is essential for developing therapeutic agents targeting inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of pyrazole-thiazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates. The results indicated that structural modifications significantly influenced their effectiveness, with some compounds achieving remarkable inhibition zones .

Case Study 2: Anticancer Screening

In a comprehensive study on anticancer activity, a library of thiazole-containing compounds was screened against various cancer cell lines. The results showed that certain modifications led to enhanced potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-benzoyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, pyrazole and thiazole intermediates are often prepared by reacting hydrazine derivatives with ketones or aldehydes under reflux in ethanol or methanol. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., acetic acid for cyclization), and temperature control to improve yield and purity . Elemental analysis and spectroscopic techniques (IR, NMR) are critical for verifying intermediate structures.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For instance, SHELX software (SHELXS/SHELXL) is widely used for structure solution and refinement, leveraging intensity data from diffraction experiments . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical methods are employed to assess purity and stability during synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% threshold). Elemental analysis (C, H, N, S) validates stoichiometric ratios, while thermogravimetric analysis (TGA) assesses thermal stability. Solubility studies in polar/non-polar solvents (e.g., DMSO, hexane) inform formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific biological pathways?

- Methodology : Substituent modifications (e.g., replacing benzoyl with fluorophenyl groups) are systematically tested to evaluate effects on bioactivity. For example, COX-2 inhibition studies in demonstrate how trifluoromethyl groups enhance selectivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or receptors, followed by in vitro assays (e.g., IC determination) to validate hypotheses .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodology : Anisotropic displacement parameters for light atoms (e.g., sulfur in thiazole) require careful refinement using SHELXL. Twinning or disorder in crystal lattices is resolved via PLATON/SQUEEZE algorithms. High-resolution data (≤0.8 Å) and robust absorption corrections (e.g., SADABS) mitigate errors in electron density maps .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies often stem from assay variability (e.g., cell line differences) or impurities. Meta-analyses of IC values across publications identify outliers. Replicating experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and verifying compound integrity via LC-MS are essential. For example, highlights how pharmacokinetic profiling (e.g., plasma half-life) explains discrepancies between in vitro potency and in vivo efficacy .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.